![molecular formula C32H48N4O4 B14323886 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid CAS No. 110259-92-2](/img/structure/B14323886.png)
4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid is a complex organic compound characterized by its unique structure, which includes a nitrobenzoic acid core, an azo linkage, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid typically involves multiple steps:
Formation of the Azo Linkage: The initial step involves the diazotization of aniline derivatives followed by coupling with a substituted benzoic acid. This reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Alkylation: The next step involves the alkylation of the amino group with octadecyl bromide in the presence of a base such as potassium carbonate. This step is crucial for introducing the long alkyl chain.
Nitration: The final step involves the nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. This step requires careful control of temperature and reaction time to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reagents and conditions used.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Electrophilic Reagents: Chlorine, bromine, sulfuric acid, nitric acid.
Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid involves its interaction with molecular targets through various pathways:
Binding to Biomolecules: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function and activity.
Redox Reactions: The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
Membrane Interaction: The long alkyl chain allows the compound to interact with lipid membranes, potentially disrupting their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{4-[Dimethylamino]phenyl}diazenyl]-3-nitrobenzoic acid: Similar structure but with a dimethylamino group instead of a methyl(octadecyl)amino group.
4-[(E)-{4-[Ethyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid lies in its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane interaction capabilities. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
110259-92-2 |
|---|---|
Molecular Formula |
C32H48N4O4 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
4-[[4-[methyl(octadecyl)amino]phenyl]diazenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C32H48N4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-35(2)29-22-20-28(21-23-29)33-34-30-24-19-27(32(37)38)26-31(30)36(39)40/h19-24,26H,3-18,25H2,1-2H3,(H,37,38) |
InChI Key |
IMTLPABOLCKFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





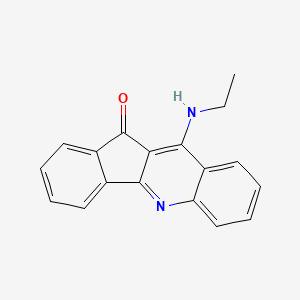
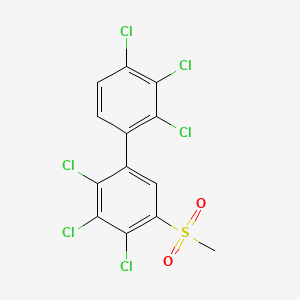
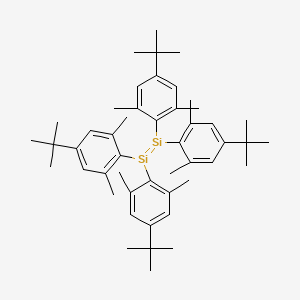
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
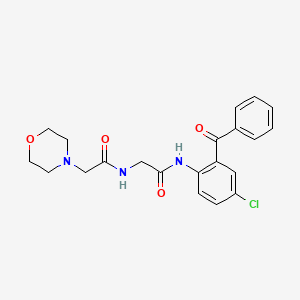
![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)
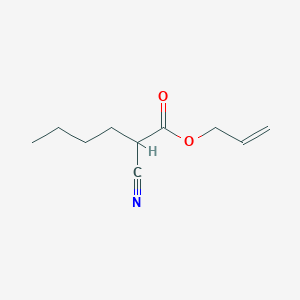
![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)



